3-Methoxy-2-methylnaphthalen-1-ol
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Overview
Description
3-Methoxy-2-methylnaphthalen-1-ol is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol It is a derivative of naphthalene, characterized by the presence of a methoxy group at the third position and a methyl group at the second position on the naphthalene ring, along with a hydroxyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylnaphthalen-1-ol typically involves the methylation of 3-hydroxy-2-methylnaphthalene. This can be achieved through the reaction of 3-hydroxy-2-methylnaphthalene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 3-methoxy-2-methylnaphthalen-1-one.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-2-methylnaphthalen-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- 2-Methoxy-1-naphthol
- 3-Methoxy-1-naphthol
- 2-Methyl-1-naphthol
Comparison: 3-Methoxy-2-methylnaphthalen-1-ol is unique due to the specific positioning of the methoxy and methyl groups on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the methoxy group at the third position can influence the compound’s reactivity and interaction with biological targets, differentiating it from other naphthol derivatives .
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-methoxy-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-11(14-2)7-9-5-3-4-6-10(9)12(8)13/h3-7,13H,1-2H3 |
InChI Key |
LIYRASDYTSNPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1OC)O |
Origin of Product |
United States |
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